"4-(3-Fluorophenyl)pyridin-2-amine" chemical properties
"4-(3-Fluorophenyl)pyridin-2-amine" chemical properties
An In-depth Technical Guide to 4-(3-Fluorophenyl)pyridin-2-amine: Properties, Synthesis, and Applications
Introduction
4-(3-Fluorophenyl)pyridin-2-amine is a heterocyclic aromatic amine that has emerged as a critical building block in modern medicinal chemistry. Its structure, which combines a 2-aminopyridine core with a 3-fluorophenyl substituent, provides a unique combination of chemical reactivity and physicochemical properties. The 2-aminopyridine moiety is a well-established pharmacophore capable of forming key hydrogen bond interactions with biological targets, while the fluorophenyl group can enhance metabolic stability, binding affinity, and membrane permeability through favorable electronic and lipophilic contributions.[1][2] Consequently, this compound serves as a pivotal intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of targeted therapies such as kinase inhibitors for oncology and agents for neurological disorders.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-(3-Fluorophenyl)pyridin-2-amine are fundamental to its handling, reactivity, and role in molecular design.
Core Properties
A summary of the key physicochemical data is presented below.
| Property | Value | Source |
| IUPAC Name | 4-(3-Fluorophenyl)pyridin-2-amine | - |
| CAS Number | 1159815-31-2 | [2] |
| Molecular Formula | C₁₁H₉FN₂ | [2] |
| Molecular Weight | 188.20 g/mol | [2] |
| Appearance | Typically an off-white to yellow or brown solid | - |
| Storage | 2-8°C, under dry and sealed conditions | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-(3-Fluorophenyl)pyridin-2-amine.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and fluorophenyl rings. The protons on the pyridine ring will appear as doublets and doublets of doublets, while the fluorophenyl protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The amine (-NH₂) protons typically appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will display 11 distinct signals corresponding to each carbon atom. The carbon atoms bonded to fluorine or nitrogen will show characteristic chemical shifts. For instance, the C-F bond will result in a large coupling constant (¹JCF).[3]
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and direct method for confirming the presence of the fluorine atom, typically showing a single resonance with splitting dictated by adjacent protons.[3][4]
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 189.20.
Synthesis and Manufacturing
The synthesis of 4-(3-Fluorophenyl)pyridin-2-amine typically involves modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a premier choice for constructing the C-C bond between the pyridine and phenyl rings.[5][6]
Synthetic Workflow: Suzuki-Miyaura Coupling
A common and robust strategy involves the palladium-catalyzed cross-coupling of a 4-halopyridin-2-amine with (3-fluorophenyl)boronic acid.
Caption: Synthetic workflow for 4-(3-Fluorophenyl)pyridin-2-amine.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis via Suzuki-Miyaura coupling.[6][7]
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-aminopyridine (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (e.g., 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-(3-Fluorophenyl)pyridin-2-amine.
Causality in Experimental Choices:
-
Palladium Catalyst: Palladium complexes are uniquely effective at catalyzing the transmetalation and reductive elimination steps required for C-C bond formation.[6]
-
Base: The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.
-
Inert Atmosphere: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Chemical Reactivity and Derivatization
The reactivity of 4-(3-Fluorophenyl)pyridin-2-amine is dominated by the nucleophilic 2-amino group and the pyridine ring, which can be further functionalized.
-
N-Acylation/N-Sulfonylation: The primary amine at the C2 position is a strong nucleophile and readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.
-
N-Alkylation: The amino group can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation).
-
Buchwald-Hartwig Amination: The amine can participate in further cross-coupling reactions with aryl halides to generate more complex diarylamine structures.[8][9]
-
Pyridine Ring Functionalization: The pyridine nitrogen can be quaternized, and the ring itself can undergo electrophilic substitution, although it is generally deactivated towards this type of reaction.
Caption: Key reactivity pathways of 4-(3-Fluorophenyl)pyridin-2-amine.
Applications in Research and Drug Discovery
The primary application of 4-(3-Fluorophenyl)pyridin-2-amine is as a scaffold in medicinal chemistry. Its structural motifs are frequently found in potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2]
-
Kinase Inhibitors: The 2-aminopyridine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-fluorophenyl group often occupies a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions or blocking undesirable metabolism.[2]
-
Neurological Disorders: This scaffold is also used to develop molecules targeting the central nervous system (CNS).[2] The modest size and potential to cross the blood-brain barrier make it a valuable starting point for designing drugs for conditions like depression and other neurological diseases.[10][11]
-
Antimicrobial Agents: The incorporation of fluorine into heterocyclic structures has been shown to enhance antimicrobial and antifungal activity, suggesting potential applications in developing new anti-infective agents.[1][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 4-(3-Fluorophenyl)pyridin-2-amine.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid breathing dust, fumes, or vapors.[14] Avoid contact with skin, eyes, and clothing.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.[2][13]
-
Toxicity: While specific toxicity data for this compound is limited, aminopyridines as a class are known to be acutely toxic and can be absorbed through the skin.[11] Compounds of this type may cause skin, eye, and respiratory irritation.[14][15]
Conclusion
4-(3-Fluorophenyl)pyridin-2-amine stands out as a high-value intermediate for the synthesis of complex, biologically active molecules. Its well-defined physicochemical properties, accessible synthesis via robust cross-coupling reactions, and versatile reactivity make it an indispensable tool for medicinal chemists. Its proven utility in constructing kinase inhibitors and other therapeutic agents ensures its continued importance in the landscape of modern drug discovery and development.
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